2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(1,2-oxazol-3-yl)acetamide
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Overview
Description
2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an isoxazole ring, a piperidine ring, and a methoxyphenyl sulfonyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(1,2-oxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through other cyclization reactions.
Attachment of the Methoxyphenyl Sulfonyl Group: This step usually involves sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.
Coupling Reactions: The final step involves coupling the isoxazole and piperidine derivatives with the acetamide moiety under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the isoxazole or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(1,2-oxazol-3-yl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The isoxazole and piperidine rings could play a crucial role in these interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(1,2-oxazol-3-yl)acetamide analogs: Compounds with similar structures but different substituents on the isoxazole or piperidine rings.
Other Acetamides: Compounds with different heterocyclic rings but similar acetamide moieties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-24-14-5-7-15(8-6-14)26(22,23)20-10-3-2-4-13(20)12-17(21)18-16-9-11-25-19-16/h5-9,11,13H,2-4,10,12H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGRXZJHIBZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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